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Compound of Interest

(R)-2-ethylpiperazine
dihydrochloride

Cat. No.: B585899

Compound Name:

CAS Number: 438050-07-8
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-2-ethylpiperazine
dihydrochloride, a chiral heterocyclic compound of interest in medicinal chemistry and drug
discovery. This document collates available physicochemical data, outlines a putative
experimental protocol for its synthesis based on established methodologies for chiral 2-
substituted piperazines, and explores potential biological activities and mechanisms of action
informed by the broader class of piperazine derivatives.

Physicochemical and Safety Data

Quantitative data for (R)-2-ethylpiperazine dihydrochloride is summarized below, providing a
clear reference for its physical and chemical properties.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b585899?utm_src=pdf-interest
https://www.benchchem.com/product/b585899?utm_src=pdf-body
https://www.benchchem.com/product/b585899?utm_src=pdf-body
https://www.benchchem.com/product/b585899?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Reference
Molecular Formula CeH16CI2N2 [1]
Molecular Weight 187.11 g/mol [1]
2R)-2-ethylpiperazine
IUPAC Name (_ ) y;.)p
dihydrochloride
VCKAKBROIJTVJI-
INChl Key
QYCVXMPOSA-N
Physical Form Solid
Purity Typically 295%
Room Temperature; 2-8°C
Storage Temperature recommended for long-term [1]

storage

Safety Information:

Hazard Statement

Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation
H335 May cause respiratory irritation

(Data sourced from publicly available safety data sheets)

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of (R)-2-ethylpiperazine

dihydrochloride is not readily available in published literature, a plausible and scalable

synthetic route can be devised based on established methods for the preparation of chiral 2-

substituted piperazines. The following protocol is a composite methodology derived from similar

syntheses.[2][3]
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Proposed Synthesis of (R)-2-Ethylpiperazine from (R)-2-Aminobutanoic Acid

This proposed synthesis involves a multi-step process starting from the commercially available
chiral amino acid, (R)-2-aminobutanoic acid. The key steps include the formation of a protected
diamine intermediate, followed by cyclization to form the piperazine ring, and subsequent
deprotection.

Step 1: Synthesis of a Protected (R)-1,2-Diaminobutane Intermediate

» N-protection of (R)-2-aminobutanoic acid: The starting amino acid is first protected with a
suitable protecting group, for example, a tert-butyloxycarbonyl (Boc) group. This is typically
achieved by reacting (R)-2-aminobutanoic acid with di-tert-butyl dicarbonate (Boc)20 in the
presence of a base like sodium hydroxide in a solvent mixture such as dioxane and water.

o Amide Coupling: The N-Boc protected amino acid is then coupled with a suitable amine, for
instance, benzylamine, using a standard peptide coupling reagent like N,N'-
dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in
an aprotic solvent such as dichloromethane (DCM).

e Reduction of the Amide: The resulting amide is reduced to the corresponding diamine using
a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as
tetrahydrofuran (THF). This step yields the N-Boc, N'-benzyl protected (R)-1,2-
diaminobutane.

Step 2: Cyclization to form the Piperazine Ring

o Reaction with a Two-Carbon Electrophile: The protected diamine is reacted with a reagent
that can introduce a two-carbon unit to facilitate cyclization. Acommon method involves an
aza-Michael addition with an in-situ generated vinyl sulfonium salt derived from a precursor
like 2-bromoethyl-diphenylsulfonium triflate.[2] This reaction is typically carried out in the
presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.

e Intramolecular Cyclization: The intermediate from the previous step undergoes
intramolecular cyclization to form the protected (R)-2-ethylpiperazine ring.

Step 3: Deprotection
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o Removal of Protecting Groups: The Boc and benzyl protecting groups are removed. The Boc
group can be cleaved under acidic conditions, for example, with trifluoroacetic acid (TFA) in
DCM. The benzyl group is commonly removed by catalytic hydrogenation using a palladium
on carbon (Pd/C) catalyst under a hydrogen atmosphere.

o Formation of the Dihydrochloride Salt: The resulting (R)-2-ethylpiperazine free base is then
treated with hydrochloric acid (e.g., as a solution in ethanol or ether) to precipitate the
dihydrochloride salt, which can be purified by recrystallization.

Step 1: Protected Diamine Synthesis

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (R)-2-ethylpiperazine dihydrochloride.

Potential Biological Activities and Signaling
Pathways

The biological activity of (R)-2-ethylpiperazine dihydrochloride has not been extensively
characterized in publicly available literature. However, the piperazine scaffold is a well-
established pharmacophore present in a wide array of biologically active molecules.[4] Based
on the activities of structurally related compounds, we can hypothesize potential areas for
investigation.

Central Nervous System (CNS) Activity:

Many piperazine derivatives exhibit activity at various CNS receptors, including serotonin (5-
HT), dopamine (D), and adrenergic receptors.[5] The presence of the chiral ethyl group at the
2-position could confer selectivity for specific receptor subtypes. For instance, some 2-
substituted piperazines have been investigated for their potential as antipsychotic,
antidepressant, or anxiolytic agents.
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Anticancer Activity:

The piperazine ring is a key structural component in several approved anticancer drugs, such
as imatinib.[6] Derivatives of piperazine have been shown to induce apoptosis in cancer cell
lines through various mechanisms, including the modulation of pro- and anti-apoptotic proteins
like Bak and Bcl-2.[6]

Antimicrobial and Anthelmintic Activity:

Piperazine itself is a known anthelmintic agent that acts by paralyzing parasites.[7]
Furthermore, various substituted piperazine derivatives have demonstrated antibacterial and
antifungal properties.[8]

Hypothesized Signaling Pathway Involvement:

Given the prevalence of piperazine derivatives as CNS agents, a plausible hypothesis is that
(R)-2-ethylpiperazine dihydrochloride may interact with G-protein coupled receptors
(GPCRs), such as dopamine or serotonin receptors. Interaction with these receptors could
modulate downstream signaling cascades involving adenylyl cyclase and cyclic AMP (CAMP) or
phospholipase C and the inositol phosphate pathway.
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Caption: Hypothesized GPCR signaling pathway for (R)-2-ethylpiperazine.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b585899?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

(R)-2-ethylpiperazine dihydrochloride is a chiral building block with significant potential for
the development of novel therapeutics. While specific biological data for this compound is
limited, its structural relationship to a wide range of pharmacologically active molecules
suggests that it warrants further investigation. The proposed synthetic protocol provides a
framework for its preparation, and the hypothesized biological activities and signaling pathways
offer starting points for future research in areas such as neuroscience and oncology. This
technical guide serves as a foundational resource for scientists and researchers interested in
exploring the therapeutic potential of this and related chiral piperazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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438050-07-8-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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